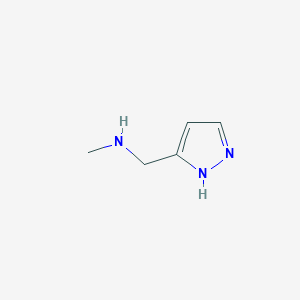

N-methyl-1-(1H-pyrazol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFFFBUYETUJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599094 | |

| Record name | N-Methyl-1-(1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676491-02-4 | |

| Record name | N-Methyl-1-(1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1H-pyrazol-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-methyl-1-(1H-pyrazol-5-yl)methanamine chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for N-methyl-1-(1H-pyrazol-5-yl)methanamine. Additionally, it explores the potential biological relevance of this compound class by detailing a key signaling pathway often targeted by pyrazole derivatives in cancer research.

Chemical Properties and Structure

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 676491-02-4 | [1][2] |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| SMILES | CNCC1=CC=NN1 | [3] |

| Purity | ≥98% (as available from commercial suppliers) | [4] |

| Storage Conditions | 4°C, protect from light | [4] |

Table 2: Predicted Physical Properties

Note: The following data are predicted as experimental values are not currently published.

| Property | Predicted Value |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Chemical Structure:

The structure of this compound consists of a central five-membered pyrazole ring. A methylaminomethyl group (-CH₂-NH-CH₃) is attached to the carbon at position 5 of the pyrazole ring. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either nitrogen atom.

Experimental Protocols: Representative Synthesis

Representative Protocol: Synthesis via Reductive Amination

This protocol is based on general methods for reductive amination of heterocyclic aldehydes.

Objective: To synthesize this compound from 1H-pyrazol-5-carbaldehyde and methylamine.

Materials:

-

1H-pyrazol-5-carbaldehyde

-

Methylamine (e.g., as a solution in THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazol-5-carbaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous DCM or DCE.

-

Imine Formation: Add a solution of methylamine (1.1-1.5 equivalents) to the flask. A catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. This step is exothermic, and the temperature should be monitored. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Logical Workflow for the Synthesis

Caption: The PI3K/Akt signaling pathway and potential inhibition points.

References

Spectroscopic and Synthetic Profile of N-methyl-1-(1H-pyrazol-5-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-methyl-1-(1H-pyrazol-5-yl)methanamine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values derived from analogous compounds, alongside a generalized experimental protocol for its synthesis and characterization.

Introduction

This compound is a heterocyclic amine containing a pyrazole moiety. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide aims to provide researchers with the fundamental data and methodologies required for the synthesis and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar pyrazole-containing molecules and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazole H4 | ~ 6.0 - 6.2 | d | ~ 2.0 |

| Pyrazole H3 | ~ 7.4 - 7.6 | d | ~ 2.0 |

| CH₂ | ~ 3.8 - 4.0 | s | - |

| NH | ~ 1.5 - 2.5 | br s | - |

| N-CH₃ | ~ 2.4 - 2.6 | s | - |

| Pyrazole NH | ~ 12.0 - 13.0 | br s | - |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~ 35 - 37 |

| CH₂ | ~ 45 - 48 |

| Pyrazole C4 | ~ 104 - 106 |

| Pyrazole C3 | ~ 138 - 140 |

| Pyrazole C5 | ~ 148 - 150 |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3100 - 3300 | Broad |

| N-H Stretch (amine) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium |

| C=N Stretch (pyrazole) | 1580 - 1620 | Medium |

| C=C Stretch (pyrazole) | 1450 - 1550 | Medium |

| N-H Bend | 1500 - 1600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Predicted m/z of [M+H]⁺ | 112.0869 |

| Key Fragmentation Ions (m/z) | 96 ([M-CH₃]⁺), 82 ([M-C₂H₅N]⁺), 68 |

Experimental Protocols

The following is a generalized protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis: Reductive Amination of 1H-pyrazole-5-carbaldehyde

-

Imine Formation: To a solution of 1H-pyrazole-5-carbaldehyde (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane, add a solution of methylamine (1.1-1.5 eq) in THF or as its hydrochloride salt. If the hydrochloride salt is used, add a non-nucleophilic base like triethylamine (1.1-1.5 eq). Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a 5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.

-

Use the residual solvent peak as an internal standard.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum of the purified compound using a neat sample on a diamond ATR accessory or as a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the purified compound using a mass spectrometer with an appropriate ionization source (e.g., ESI, CI).

-

Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Mandatory Visualization

The following diagrams illustrate the synthetic and characterization workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Disclaimer: The spectroscopic data provided in this document are predicted and should be confirmed by experimental analysis. The synthetic protocol is a general guideline and may require optimization for specific laboratory conditions.

An In-depth Guide to the Structure-Activity Relationship (SAR) of N-methyl-1-(1H-pyrazol-5-yl)methanamine Analogs

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[2][3] The N-methyl-1-(1H-pyrazol-5-yl)methanamine scaffold represents a specific class of pyrazole derivatives that holds significant potential for drug discovery. While comprehensive SAR studies dedicated exclusively to this scaffold are not extensively published, a robust understanding of its potential can be extrapolated from research on closely related analogs, particularly those targeting cancer pathways.[1][4] This guide synthesizes available data on related pyrazole compounds to build a predictive SAR model for the this compound series, focusing on potential applications in oncology.

This document outlines general synthetic strategies, explores the impact of substitutions at key positions on biological activity, details relevant experimental protocols, and visualizes the associated workflows and signaling pathways.

General Synthesis Strategies

The synthesis of this compound analogs typically begins with the construction of the pyrazole core, followed by functionalization at the C5 position. The Knorr pyrazole synthesis is a classical and versatile method for forming the heterocyclic ring, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5] Subsequent steps involve chemical reduction of a nitrile or amide intermediate to yield the desired methanamine side chain.

Caption: Generalized workflow for the synthesis of the target analogs.

Inferred Structure-Activity Relationship (SAR)

Based on studies of related pyrazole derivatives, particularly those developed as anticancer agents targeting the Androgen Receptor (AR), several key SAR trends can be inferred.[6] Modifications at the C3 and C4 positions of the pyrazole ring and the N1-substituent are critical for modulating potency and selectivity.

-

N1-Position: The N1-methyl group is a common feature that often enhances metabolic stability and provides a key vector for interaction with target proteins.

-

C3-Position: Substitution at the C3 position with small, lipophilic groups or aromatic rings can significantly influence biological activity. For instance, in related series, a C3-aryl group is often essential for potent inhibition of specific kinases or receptors.

-

C4-Position: The C4 position is sensitive to steric bulk. Halogenation (e.g., with Cl or F) at this position can enhance potency, potentially by forming specific halogen bonds with the target protein or by modulating the electronics of the pyrazole ring.

-

Methanamine Moiety: The basic nitrogen of the N-methylmethanamine group can form crucial salt-bridge or hydrogen-bond interactions within a target's binding pocket.

Quantitative SAR Data (Illustrative)

The following table presents illustrative data, modeled on findings from related 5-methyl-1H-pyrazole carboxamide derivatives investigated as anti-prostate cancer agents, to demonstrate how SAR data for this class of compounds would be structured.[6] The activity data shown is hypothetical and serves to exemplify the relationships described above.

| Compound ID | R1 (C3-Position) | R2 (C4-Position) | AR Antagonist Activity (IC₅₀, µM) | LNCaP Cell Growth Inhibition (GI₅₀, µM) |

| 1a | -H | -H | > 50 | > 50 |

| 1b | -Phenyl | -H | 15.2 | 22.5 |

| 1c | -Phenyl | -Cl | 1.8 | 5.4 |

| 1d | -Phenyl | -F | 2.5 | 7.1 |

| 1e | 2-Fluorophenyl | -Cl | 0.9 | 3.2 |

| 1f | 4-Cyanophenyl | -Cl | 0.5 | 2.1 |

Potential Biological Target & Signaling Pathway

Many pyrazole derivatives have been identified as potent inhibitors of protein kinases and modulators of nuclear receptor signaling.[2][7] Based on extensive research into related pyrazole amides, the Androgen Receptor (AR) is a highly probable target for this scaffold.[6] AR signaling is a critical driver for the progression of prostate cancer, making it a key therapeutic target.[6] Analogs of this compound could act as AR antagonists, blocking the downstream signaling cascade that leads to tumor cell proliferation.

Caption: Simplified overview of the Androgen Receptor signaling pathway.

Experimental Protocols

A systematic SAR exploration requires robust and reproducible experimental methods. The following sections detail representative protocols for the synthesis and biological evaluation of this compound analogs.

General SAR Experimental Workflow

The process of conducting an SAR study is iterative, involving cycles of design, synthesis, and biological testing to refine compound structures for optimal activity and properties.

Caption: Iterative workflow for a typical SAR study in drug discovery.

Protocol 1: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivative

This protocol is adapted from the synthesis of a pyrazole-based benzenesulfonamide and illustrates the general steps for coupling a starting amine with an electrophile.[8]

-

Reagents and Materials:

-

3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

-

4-Methylbenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Distilled water

-

Magnetic stirrer, round-bottom flask, standard glassware

-

-

Procedure:

-

Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol) in 2.0 mL of anhydrous acetonitrile in a round-bottom flask.

-

Add triethylamine (1.2 mmol) to the solution to act as a base.

-

Add 4-methylbenzenesulfonyl chloride (1.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add 5.0 mL of distilled water to the residue and extract the aqueous mixture twice with 5.0 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

-

Protocol 2: Androgen Receptor (AR) Luciferase Reporter Gene Assay

This cell-based assay is used to determine if a compound can antagonize AR signaling, adapted from methodologies used for similar pyrazole derivatives.[6]

-

Reagents and Materials:

-

PC-3 (prostate cancer, AR-negative) cell line

-

Plasmids: pRL-TK (Renilla luciferase), full-length AR expression vector, and MMTV-luc (luciferase reporter driven by an AR-responsive promoter)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM media with 10% charcoal-stripped fetal bovine serum (CS-FBS)

-

Dihydrotestosterone (DHT), a potent AR agonist

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed PC-3 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

-

Co-transfect the cells with the three plasmids (AR expression, MMTV-luc, and pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.

-

After 6 hours of transfection, replace the medium with fresh DMEM containing 10% CS-FBS.

-

24 hours post-transfection, treat the cells with the test compounds at various concentrations for 1 hour.

-

Following compound pre-treatment, add DHT to a final concentration of 1 nM to all wells (except vehicle controls) to stimulate AR activity.

-

Incubate the plate for an additional 24 hours at 37°C.

-

Lyse the cells and measure both firefly (MMTV-luc) and Renilla (pRL-TK) luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the percent inhibition of DHT-induced activity for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 3: Cell Proliferation (MTS) Assay

This assay measures the metabolic activity of cells, which correlates with cell number, to determine the antiproliferative effects of the synthesized compounds.

-

Reagents and Materials:

-

LNCaP (prostate cancer, AR-positive) cell line

-

RPMI-1640 media with 10% FBS

-

Test compounds dissolved in DMSO

-

CellTiter 96 AQueous One Solution Reagent (MTS)

-

96-well clear cell culture plates

-

Microplate reader (490 nm absorbance)

-

-

Procedure:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

-

Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C, or until a distinct color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound by plotting inhibition versus log-concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physicochemical Characterization of Pyrazole Derivatives: An In-depth Technical Guide

Introduction

Pyrazole derivatives represent a paramount class of five-membered heterocyclic compounds, distinguished by two adjacent nitrogen atoms within the aromatic ring.[1][2] Their structural versatility and synthetic accessibility have established them as privileged scaffolds in medicinal chemistry, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] A thorough and systematic physicochemical characterization is a cornerstone of the drug discovery and development process. It provides critical data for structure elucidation, purity assessment, and understanding structure-activity relationships (SAR). Furthermore, properties such as solubility and lipophilicity are pivotal in determining the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME).[1]

This technical guide offers a comprehensive overview of the core physicochemical properties of pyrazole derivatives, details the experimental protocols for their determination, and illustrates the logical workflows and biological contexts relevant to researchers, scientists, and drug development professionals.

Fundamental Physicochemical Properties

The fundamental physical and chemical properties of a pyrazole derivative dictate its behavior in biological and chemical systems. The parent compound, pyrazole, is a crystalline solid with a pyridine-like odor.[4]

Table 1: Core Physicochemical Properties of Pyrazole (Parent Compound)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | [5] |

| Molecular Weight | 68.08 g/mol | [5] |

| Appearance | White to yellow crystalline solid | [4][6] |

| Melting Point | 67-70 °C | [4][6][7] |

| Boiling Point | 186-188 °C | [4][6][7] |

| Water Solubility | Soluble | [4][6][8] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, chloroform, acetone | [6][8] |

| pKa | 2.49 (at 25 °C) | [6] |

| LogP (octanol/water) | 0.26 - 0.33 (at 25 °C) |[5][6] |

Analytical and Spectroscopic Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of newly synthesized pyrazole derivatives.

Chromatographic Techniques

Chromatography is essential for separating and purifying pyrazole derivatives from reaction mixtures and for assessing the purity of the final compound.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method used to monitor the progress of a reaction, identify compounds, and determine the appropriate solvent system for column chromatography.[9][10]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to determine the purity of a compound and for quantitative analysis. A C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[11]

Spectroscopic Techniques

Spectroscopy is the cornerstone of structural elucidation for pyrazole derivatives.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[11] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[12][13]

Table 2: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives in CDCl₃

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference(s) |

|---|---|---|---|

| Pyrazole | ¹H | 7.63 (d, 2H), 6.33 (t, 1H) | [11] |

| 1-Methylpyrazole | ¹H | ~7.5 (d), ~7.4 (d), ~6.2 (t), ~3.9 (s, N-CH₃) | [12] |

| ¹³C | ~138.7 (C3), ~129.2 (C5), ~105.4 (C4), ~39.1 (N-CH₃) | [12] |

| 3,5-Dimethylpyrazole | ¹H | 9.8 (s, 1H, NH), 5.75 (s, 1H, H-4), 2.19 (s, 6H, 2xCH₃) |[11] |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Table 3: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| 1654 | C=O stretching (in N-acetyl pyrazole) | [11] |

| 1574, 1498, 1468 | Pyrazole ring vibrations | [11] |

| 1420–1402 | Pyrazole nuclei stretching vibrations | [14] |

| 1108 | N-N stretching |[11] |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing the conjugated π-electron system of the pyrazole ring.[11] The parent pyrazole exhibits a π → π* transition.[12]

Table 4: Representative UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | λmax (nm) | Transition | Solvent | Reference(s) |

|---|---|---|---|---|

| Pyrazole | 203 | π → π* | Gas Phase | [11] |

| Pyrazole Ligand | ~280, ~320 | Absorption Bands | Not specified | [11] |

| Halogenated Aminopyrazoles | 246-300 | π → π* | Ethanol |[14] |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns provide valuable structural information.[11]

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and study polymorphism.[15][16]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability, decomposition, and solvent/water content.[17][18] For example, TGA can reveal the loss of water molecules in hydrated salt forms of pyrazole derivatives.[18]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Protocol 1: Solubility Determination (Shake-Flask Method)

-

Add an excess amount of the pyrazole derivative to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.[19]

-

Agitate the vial at a constant temperature for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[19]

-

Allow the suspension to settle.

-

Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.[19]

-

Analyze the concentration of the dissolved compound in the sample using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

The measured concentration represents the equilibrium solubility.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11][12][13] Add a small amount of an internal standard like tetramethylsilane (TMS) if required.[13]

-

Instrument Parameters (¹H NMR): Use a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[12]

-

Instrument Parameters (¹³C NMR): Acquire the spectrum at the corresponding frequency (e.g., 100 MHz). Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[13]

-

Data Processing: Apply Fourier transformation to the acquired data. Phase and baseline correct the spectrum.

-

Data Analysis: Calibrate the spectrum using the solvent or TMS peak. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling patterns to elucidate the structure.[13]

Protocol 3: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid pyrazole derivative with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[11][13]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[13]

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Protocol 4: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol).[11][12]

-

Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M) to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).[12]

-

Data Acquisition: Use a double-beam UV-Vis spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using 1 cm path length quartz cuvettes.[11][12]

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizing Workflows and Biological Context

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Caption: General experimental workflow for the synthesis and characterization of pyrazole derivatives.

Caption: Interrelationship between analytical techniques and the properties they determine.

Many pyrazole derivatives function as potent kinase inhibitors, playing a crucial role in disrupting cancer cell signaling.[20][21] The PI3K/Akt/mTOR pathway, which is vital for cell survival and proliferation, is a common target.[21]

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

Conclusion

The comprehensive physicochemical characterization of pyrazole derivatives is an indispensable component of modern drug discovery. The application of chromatographic, spectroscopic, and thermal analysis techniques provides a detailed understanding of a compound's identity, purity, structure, and physical properties. This foundational knowledge is critical for establishing robust structure-activity relationships, optimizing drug candidates for desired biological and pharmacokinetic profiles, and ultimately advancing novel pyrazole-based therapeutics from the laboratory to the clinic.

References

- 1. ijrpr.com [ijrpr.com]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Hetrocyclic compound Pyrazole | PPTX [slideshare.net]

- 5. pyrazole [stenutz.eu]

- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 7. Pyrazole | 288-13-1 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. azom.com [azom.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-methyl-1-(1H-pyrazol-5-yl)methanamine: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases currently lack specific biological activity data and identified therapeutic targets for the compound N-methyl-1-(1H-pyrazol-5-yl)methanamine. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the well-documented activities of structurally related pyrazole-containing compounds. The experimental protocols and data presented are representative of those used for analogous compounds and should be considered illustrative.

Introduction

This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2] These include anti-inflammatory, analgesic, anticancer, and antipsychotic agents.[1][2] The versatility of the pyrazole ring, acting as a bioisostere for other aromatic systems and its ability to participate in hydrogen bonding, contributes to its broad pharmacological profile.[1] This guide explores the potential therapeutic avenues for this compound by examining the established targets of its structural analogs.

Potential Therapeutic Targets

Based on the activities of other pyrazole derivatives, the following are potential therapeutic targets for this compound:

Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds are potent anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.

Potential Indication: Inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

Androgen Receptor (AR)

Derivatives of 5-methyl-1H-pyrazole have been identified as potent antagonists of the androgen receptor.[4] The androgen receptor is a crucial driver in the progression of prostate cancer.[4] Antagonizing this receptor is a validated therapeutic approach for treating this malignancy.

Potential Indication: Prostate cancer.

Other Potential Targets

The diverse biological activities of pyrazole derivatives suggest a broader range of potential targets, including:

-

Kinases: Various pyrazole-based compounds have been developed as kinase inhibitors for cancer therapy.

-

G-Protein Coupled Receptors (GPCRs): The structural features of pyrazoles make them suitable scaffolds for targeting GPCRs involved in various physiological processes.

-

Monoamine Oxidase (MAO): Certain pyrazoline derivatives have shown inhibitory activity against MAO, suggesting potential applications in neurological disorders.

Quantitative Data from Structurally Related Compounds

The following table summarizes representative quantitative data for the activity of various pyrazole derivatives against their respective targets. Note: This data is for analogous compounds and not for this compound.

| Compound Class | Target | Assay Type | IC50 / Ki (nM) | Reference Compound |

| Pyrazole-sulfonamides | COX-2 | In vitro COX inhibition | 10 - 100 | Celecoxib |

| 5-methyl-1H-pyrazole derivatives | Androgen Receptor | AR reporter gene assay | 50 - 500 | Enzalutamide |

| Phenylpyrazole derivatives | MAO-B | Enzyme inhibition assay | 200 - 1000 | Selegiline |

Experimental Protocols

Detailed methodologies for assessing the activity of compounds against the potential targets are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the potency and selectivity of a test compound in inhibiting the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer containing hematin and other co-factors.

-

Substrate: Arachidonic acid.

-

Procedure: a. The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at 37°C. d. The reaction is terminated by the addition of a stop solution. e. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Androgen Receptor (AR) Luciferase Reporter Gene Assay

Objective: To determine the antagonistic activity of a test compound on the androgen receptor signaling pathway.

Methodology:

-

Cell Line: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor and is transfected with a luciferase reporter gene under the control of an androgen-responsive element.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the test compound. c. The cells are incubated for 24-48 hours. d. After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the test compound concentration.

Visualizations

Signaling Pathways and Workflows

Caption: Potential inhibition of the COX-2 signaling pathway.

Caption: Potential antagonism of the Androgen Receptor signaling pathway.

Caption: General experimental workflow for drug discovery.

Conclusion

While there is a current absence of specific biological data for this compound, the extensive research on the pyrazole scaffold provides a strong foundation for predicting its potential therapeutic targets. Based on the activities of its structural analogs, this compound warrants investigation as a potential modulator of targets such as cyclooxygenase enzymes and the androgen receptor. The experimental protocols and assays detailed in this guide provide a clear roadmap for the future evaluation of this and related compounds. Further research is essential to elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The pharmacokinetic (PK) profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. Understanding and predicting the PK properties of pyrazole-based compounds is therefore paramount in the drug discovery and development process. This technical guide provides an in-depth overview of the key pharmacokinetic parameters for this important class of molecules, details of essential experimental protocols for their determination, and a summary of quantitative data to aid in the design and selection of promising new therapeutic agents.

I. Absorption

The absorption of a drug, particularly after oral administration, is the first crucial step in its journey to the target site. For pyrazole-based compounds, oral bioavailability can be influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism.

A. Intestinal Permeability

Intestinal permeability is a key factor governing the rate and extent of oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

Table 1: Caco-2 Permeability of Selected Pyrazole-Based Compounds

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |

| Celecoxib | 15.2 | 1.1 | [3] (Implied) |

| Ruxolitinib | High | Low | [4] (Implied) |

| Generic Pyrazole Derivative | 0.5 - 20 | < 2 (indicative of passive diffusion) | General observation |

Experimental Protocol: Caco-2 Permeability Assay [1][5][6][7]

This protocol outlines the general steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

- Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².

2. Transport Buffer and Dosing Solutions:

- A transport buffer, such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES, is used.

- Dosing solutions of the test compound are prepared in the transport buffer at a specified concentration (e.g., 10 µM).

3. Permeability Measurement (Apical to Basolateral - A-B):

- The culture medium is replaced with pre-warmed transport buffer, and the cells are allowed to equilibrate.

- The dosing solution is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.

- Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

- The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

4. Permeability Measurement (Basolateral to Apical - B-A):

- The procedure is reversed, with the dosing solution added to the basolateral side and samples collected from the apical side to determine the efflux ratio.

5. Data Analysis:

- The apparent permeability coefficient (Papp) is calculated using the following equation:

- Papp = (dQ/dt) / (A * C₀)

- Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

- The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

II. Distribution

Following absorption, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins.

A. Plasma Protein Binding

The binding of drugs to plasma proteins, primarily albumin, is a critical factor as only the unbound fraction is free to interact with its target and be metabolized or excreted.

Table 2: Plasma Protein Binding of Selected Pyrazole-Based Compounds

| Compound | Plasma Protein Binding (%) | Species | Reference |

| Metamizole Metabolite (4-aminoantipyrine) | 48% | Human | [8] |

| Razaxaban Analog | High | Dog | [3] |

| DSDP (a pyrazole-based probe) | Strong binding to HSA and BSA | Human, Bovine | [4] |

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [2][9][10][11][12]

Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.

1. Materials and Reagents:

- 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).

- Plasma from the desired species (e.g., human, rat, mouse).

- Phosphate-buffered saline (PBS) as the dialysis buffer.

- Test compound.

2. Procedure:

- The test compound is spiked into plasma at a final concentration (e.g., 1 µM).

- 150 µL of the compound-spiked plasma is added to one chamber (the plasma chamber) of the dialysis unit.

- 150 µL of PBS is added to the other chamber (the buffer chamber).

- The dialysis unit is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

3. Sample Analysis:

- After incubation, equal volumes of samples are taken from both the plasma and buffer chambers.

- To avoid matrix effects during analysis, the plasma sample is mixed with an equal volume of PBS, and the buffer sample is mixed with an equal volume of blank plasma.

- The concentration of the test compound in both matrices is determined by LC-MS/MS.

4. Data Analysis:

- The fraction unbound (fu) is calculated as:

- fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

- The percentage of plasma protein binding is calculated as:

- % Binding = (1 - fu) * 100

III. Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be readily excreted. For pyrazole-based compounds, metabolism can involve various enzymatic reactions.

A. Metabolic Stability

The metabolic stability of a compound provides an indication of its susceptibility to metabolism and is a key determinant of its in vivo half-life and clearance.

Table 3: Metabolic Stability of Selected Pyrazole-Based Compounds

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| YH264 | 147 | - | [13] |

| YH263 | 263 | - | [13] |

| General Pyrazole Derivatives | Variable, dependent on substitution | Variable | [14] |

Experimental Protocol: Microsomal Stability Assay [15][16][17]

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.

1. Materials and Reagents:

- Liver microsomes (human, rat, mouse, etc.).

- Phosphate buffer (pH 7.4).

- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Test compound.

- Quenching solution (e.g., ice-cold acetonitrile).

2. Incubation Procedure:

- A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer is pre-incubated at 37°C.

- The metabolic reaction is initiated by the addition of the NADPH regenerating system.

- Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

- The reaction in each aliquot is immediately stopped by adding the quenching solution.

3. Sample Analysis:

- The quenched samples are centrifuged to precipitate the proteins.

- The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

4. Data Analysis:

- The natural logarithm of the percentage of the remaining parent compound is plotted against time.

- The slope of the linear regression of this plot gives the elimination rate constant (k).

- The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

- The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

B. Cytochrome P450 (CYP) Inhibition

Many drugs can inhibit specific CYP450 enzymes, leading to potential drug-drug interactions. Therefore, it is crucial to assess the inhibitory potential of new pyrazole-based compounds.

Table 4: CYP450 Inhibition Profile of Selected Pyrazole-Based Compounds

| Compound | CYP Isoform Inhibited | IC₅₀ (µM) | Reference |

| Pyrazole | CYP2E1 | Moderate Affinity | [17] |

| Novel Aryl Substituted Pyrazoles | CYP121A1 | KD values: 2.63 - 290 | [18] |

| General Pyrazole Derivatives | Variable | - | [19] |

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic) [8][20][21]

This high-throughput assay uses fluorescent probes to assess the inhibitory potential of a compound against major CYP450 isoforms.

1. Materials and Reagents:

- Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

- Fluorogenic probe substrates specific for each isoform.

- NADPH regenerating system.

- Test compound and known inhibitors (positive controls).

2. Assay Procedure:

- The test compound (at various concentrations) is pre-incubated with the specific CYP450 enzyme and the NADPH regenerating system in a multi-well plate.

- The reaction is initiated by the addition of the specific fluorogenic substrate.

- The plate is incubated at 37°C.

- The fluorescence intensity is measured over time using a plate reader.

3. Data Analysis:

- The rate of fluorescence generation is proportional to the enzyme activity.

- The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

- The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Excretion

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). Studies on the metabolism of pyrazole have identified several urinary metabolites, including hydroxylated and conjugated derivatives.[5]

V. Predictive Workflow and Signaling Pathways

A. General Workflow for Pharmacokinetic Profile Prediction

The prediction of the pharmacokinetic profile of novel pyrazole-based compounds typically follows a tiered approach, integrating in silico, in vitro, and in vivo methods.

B. Signaling Pathways Modulated by Pyrazole-Based Kinase Inhibitors

Many pyrazole-based compounds exert their therapeutic effects by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

1. JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[22][23] Pyrazole-based inhibitors, such as Ruxolitinib, target JAK kinases to block downstream signaling.[4][24][25]

2. VEGFR Signaling Pathway

Vascular endothelial growth factor receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][26] Several pyrazole-containing compounds have been developed as VEGFR inhibitors.[14][27]

3. p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a significant role in inflammatory diseases.[3][28] Pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAPK.[29][30]

The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of pyrazole-based compounds are essential for mitigating the risk of late-stage attrition in drug development. The integration of in silico predictive models with robust in vitro ADME assays, as detailed in this guide, provides a powerful strategy for identifying and optimizing candidates with desirable drug-like properties. By focusing on key parameters such as permeability, plasma protein binding, metabolic stability, and CYP450 inhibition, researchers can more effectively navigate the complex landscape of drug discovery and advance new pyrazole-based therapies to the clinic.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. enamine.net [enamine.net]

- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]

- 7. enamine.net [enamine.net]

- 8. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]

- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Plasma Protein Binding Assay [visikol.com]

- 12. bioivt.com [bioivt.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 19. japsonline.com [japsonline.com]

- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. onclive.com [onclive.com]

- 23. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 24. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ijcaonline.org [ijcaonline.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Studies of N-methyl-1-(1H-pyrazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(1H-pyrazol-5-yl)methanamine is a small molecule featuring a pyrazole ring, a common scaffold in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities and are core components of numerous approved drugs.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its therapeutic potential, influencing everything from formulation to bioavailability and shelf-life.[3][4] This document outlines the standard procedures for evaluating the solubility and stability of this compound.

Solubility Assessment

Aqueous solubility is a crucial factor for drug absorption and formulation.[3][5] The solubility of a compound is influenced by its structure, including lipophilicity, hydrogen bonding capacity, and crystal lattice energy, as well as the conditions of the solution such as pH and temperature.[3] Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[5]

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium.[6]

Methodology:

-

An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After incubation, the samples are filtered to remove any undissolved solid.[3][6]

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

2.1.2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a higher-throughput method often used in early drug discovery.[5]

Methodology:

-

A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

A small volume of this stock solution is added to various aqueous buffers.

-

The formation of a precipitate is monitored over time using methods like nephelometry (light scattering) or UV-Vis spectroscopy.[4][7]

Illustrative Solubility Data

The following tables present hypothetical solubility data for this compound.

Table 1: Illustrative Thermodynamic Solubility in Various Media

| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | > 1000 |

| Acetate Buffer | 4.5 | 37 | 850 |

| Phosphate Buffer | 6.8 | 37 | 450 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 400 |

| Water | ~7.0 | 25 | 520 |

Table 2: Illustrative Kinetic Solubility

| Medium (Buffer) | pH | Kinetic Solubility (µM) |

| PBS | 7.4 | 150 |

Stability Assessment

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over time by evaluating its susceptibility to degradation under various environmental factors.[8][9] These studies help determine appropriate storage conditions and shelf-life.[8]

Experimental Protocols for Stability Studies

Stability studies are typically conducted according to International Council for Harmonisation (ICH) guidelines.[10]

3.1.1. Solid-State Stability

Methodology:

-

Samples of solid this compound are stored under various temperature and humidity conditions as outlined by ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[8][10]

-

Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 24 months) and analyzed for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.[8][11]

-

Physical properties such as appearance, color, and crystallinity are also monitored.

3.1.2. Solution-State Stability

Methodology:

-

Solutions of this compound are prepared in relevant buffers (e.g., pH 1.2, 7.4) and solvents.

-

These solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.

-

Aliquots are taken at various time intervals and analyzed by HPLC to determine the remaining concentration of the parent compound and identify any degradants.

3.1.3. Photostability

Methodology:

-

Solid and solution samples are exposed to a controlled light source as per ICH Q1B guidelines.

-

Control samples are kept in the dark under the same temperature conditions.

-

After exposure, the samples are analyzed for degradation to assess light sensitivity.

Illustrative Stability Data

The following table summarizes potential outcomes from a 6-month accelerated stability study.

Table 3: Illustrative 6-Month Accelerated Stability Data (40°C/75% RH)

| Time Point | Assay (% Initial) | Total Impurities (%) | Appearance |

| 0 Months | 100.0 | 0.05 | White Powder |

| 3 Months | 99.8 | 0.15 | White Powder |

| 6 Months | 99.5 | 0.28 | White Powder |

Visualizations

Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Testing.

Caption: Workflow for an Accelerated Stability Study.

Role in Drug Development

Caption: Role of Physicochemical Profiling in Drug Development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. pharmtech.com [pharmtech.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Identification of N-methyl-1-(1H-pyrazol-5-yl)methanamine Metabolites

Disclaimer: To date, no specific studies on the metabolism of N-methyl-1-(1H-pyrazol-5-yl)methanamine have been published in the scientific literature. The following guide is a predictive overview based on the known metabolic pathways of structurally related compounds, such as pyrazole derivatives and N-methylated amines. The experimental protocols, data, and metabolic pathways described herein are therefore hypothetical and intended to serve as a strategic framework for future research in this area.

This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It provides a comprehensive, albeit predictive, exploration of the potential metabolic fate of this compound.

Predicted Metabolic Pathways

Based on existing knowledge of drug metabolism, this compound is likely to undergo several key biotransformations. The primary metabolic routes are predicted to be N-demethylation and oxidation of the pyrazole ring. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4]

-

N-demethylation: The N-methyl group on the methanamine side chain is a likely site for oxidative N-dealkylation, a common metabolic pathway for tertiary amines.[4][5] This reaction would be mediated by CYP enzymes, such as CYP3A4 and CYP2C9, leading to the formation of a primary amine metabolite, 1-(1H-pyrazol-5-yl)methanamine, and formaldehyde.[3][6]

-

Pyrazole Ring Oxidation: The pyrazole ring itself is susceptible to oxidation. Cytochrome P450 enzymes, particularly CYP2E1, are known to oxidize pyrazole rings, typically resulting in the formation of a hydroxylated metabolite.[1][2] For this compound, this could lead to the formation of a hydroxypyrazole derivative.

-

Secondary Metabolism: The primary metabolites could undergo further Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[7]

The following diagram illustrates the predicted primary metabolic pathways for this compound.

Hypothetical Quantitative Data

The following table presents hypothetical pharmacokinetic data for this compound and its predicted primary metabolites following in vitro incubation with human liver microsomes. This data is for illustrative purposes to demonstrate the expected format for quantitative analysis.

| Compound | Formation Rate (pmol/min/mg protein) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |

| This compound | - | - | - |

| 1-(1H-pyrazol-5-yl)methanamine | 150 ± 25 | 50 ± 10 | 200 ± 30 |

| Hydroxy-N-methyl-1-(1H-pyrazol-5-yl)methanamine | 75 ± 15 | 100 ± 20 | 100 ± 15 |

Experimental Protocols

A robust strategy for identifying the metabolites of this compound would involve a combination of in vitro and in vivo studies.

In Vitro Metabolism using Liver Microsomes

This experiment aims to identify the primary metabolites formed by hepatic enzymes.

Materials:

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (this compound). The final substrate concentration should be varied to determine enzyme kinetics (e.g., 1-100 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS.

In Vivo Metabolism Study in a Rodent Model

This study will help identify metabolites formed in a whole-organism setting.

Materials:

-

This compound formulated for administration (e.g., in saline)

-

Sprague-Dawley rats

-

Metabolic cages for urine and feces collection

-

Equipment for blood sampling

Procedure:

-

Administer this compound to the rats (e.g., via oral gavage or intravenous injection).

-

House the animals in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples at various time points post-dose. Process the blood to obtain plasma.

-

Prepare the collected samples for analysis. Urine may be directly analyzed or require enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates. Plasma and homogenized feces will require protein precipitation and/or solid-phase extraction.

-

Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Analytical Methodology: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite identification and quantification.

Instrumentation:

-

A high-performance liquid chromatograph (HPLC) system.

-

A mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap, for accurate mass measurements and structural elucidation.

Typical LC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

Typical MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Full scan for metabolite profiling and product ion scan (MS/MS) for structural fragmentation of potential metabolites.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for metabolite identification.

References

- 1. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"protocol for in vitro cytotoxicity assay of pyrazole compounds"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Numerous studies have demonstrated their potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of pyrazole compounds, a critical step in the early stages of drug discovery and development. The primary method detailed is the widely used MTT assay, with alternative protocols for MTS and LDH assays also provided.

Data Presentation

The following table summarizes the cytotoxic activity of various pyrazole derivatives against several human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of cell growth or viability.

| Compound Name/Reference | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | MTT | 220.20 | [2] |

| Compound 1 | A549 (Lung) | MTT | 613.22 | [2] |

| Pyrazole-Chalcone Hybrid (6b) | HNO-97 (Oral) | MTT | 10 | [3] |

| Pyrazole-Chalcone Hybrid (6d) | HNO-97 (Oral) | MTT | 10.56 | [3] |

| Indolo-pyrazole (6c) | SK-MEL-28 (Melanoma) | MTT | 3.46 | [4] |

| Indolo-pyrazole (6c) | HCT-116 (Colon) | MTT | 9.02 | [4] |

| Pyrazole-based Compound (L2) | CFPAC-1 (Pancreatic) | MTT | 61.7 | [1] |

| Pyrazole-based Compound (L3) | MCF-7 (Breast) | MTT | 81.48 | [1] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | MTT | 14.97 (24h), 6.45 (48h) | [5] |

| Pyrazoline derivative (1b) | HepG-2 (Liver) | MTT | 6.78 | [6] |

| Pyrazoline derivative (2b) | HepG-2 (Liver) | MTT | 16.02 | [6] |

Experimental Protocols

Three common colorimetric assays are detailed below for determining the cytotoxicity of pyrazole compounds. The choice of assay may depend on the specific cell line, compound properties, and laboratory resources.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium appropriate for the cell line

-

Pyrazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. The appearance of a purple precipitate indicates formazan crystal formation.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-